N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine
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Overview
Description
N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine is a complex organic compound that features a benzyl group substituted with allyloxy and ethoxy groups, and a triazolyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine typically involves multi-step organic reactions. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The preparation of the triazole moiety can be achieved through the Huisgen cycloaddition reaction, which involves the 1,3-dipolar cycloaddition of an azide and an alkyne .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while nucleophilic substitution can result in the formation of various substituted benzyl derivatives .
Scientific Research Applications
N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions, influencing enzymatic activity and protein function. The benzyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1H-1,2,4-triazol-3-yl)amine: shares similarities with compounds such as benzyl ethers and triazole derivatives.
Benzyl ethers: These compounds have similar reactivity patterns, particularly in nucleophilic substitution and oxidation reactions.
Triazole derivatives: These compounds share the triazole ring structure, which is known for its stability and ability to coordinate with metal ions.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications. The presence of both allyloxy and ethoxy groups on the benzyl ring, along with the triazole moiety, provides a versatile scaffold for chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C14H18N4O2 |
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Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C14H18N4O2/c1-3-8-20-13-11(6-5-7-12(13)19-4-2)9-15-14-16-10-17-18-14/h3,5-7,10H,1,4,8-9H2,2H3,(H2,15,16,17,18) |
InChI Key |
LUZQRCBWQALQMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC=C)CNC2=NC=NN2 |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC=C)CNC2=NC=NN2 |
Origin of Product |
United States |
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